molecular formula C7H11NO2S B1392678 8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one CAS No. 1221792-94-4

8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B1392678
CAS No.: 1221792-94-4
M. Wt: 173.24 g/mol
InChI Key: GDGABQIOYWTEIA-UHFFFAOYSA-N
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Description

8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one is a heterocyclic compound that features a unique spiro structure.

Biochemical Analysis

Biochemical Properties

8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. The interaction between this compound and these enzymes results in the inhibition of their activity, thereby reducing inflammation. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to induce apoptosis in cancer cells, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) cell lines . The induction of apoptosis is mediated through the activation of caspases and the upregulation of pro-apoptotic proteins. Furthermore, this compound has been found to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound has been shown to bind to the active sites of enzymes, such as COX and LOX, resulting in their inhibition . Additionally, this compound can interact with DNA, leading to changes in gene expression. The binding of this compound to DNA can result in the activation of tumor suppressor genes and the inhibition of oncogenes, thereby exerting its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in inducing apoptosis and inhibiting enzyme activity, even after prolonged exposure . These findings suggest that this compound is a stable and reliable compound for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit enzyme activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound undergoes biotransformation in the liver, resulting in the formation of metabolites that can be excreted from the body. The interaction of this compound with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported into cells via specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, facilitating its distribution to different cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The localization of this compound to these subcellular compartments is essential for its therapeutic effects.

Preparation Methods

The synthesis of 8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones (such as 4-methylcyclohexanone and cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . The reaction conditions often require refluxing the mixture to facilitate the formation of the spiro compound.

Chemical Reactions Analysis

8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one has shown promise in several scientific research applications:

Comparison with Similar Compounds

8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one can be compared with other similar spiro compounds, such as:

The uniqueness of this compound lies in its specific combination of oxygen, sulfur, and nitrogen atoms within the spiro structure, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

8-oxa-1-thia-4-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c9-6-5-11-7(8-6)1-3-10-4-2-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGABQIOYWTEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279156
Record name 8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-94-4
Record name 8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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